rac-(3aR,7aR)-7a-(iodomethyl)-octahydro-1-benzofuran-2-one, cis
Description
rac-(3aR,7aR)-7a-(iodomethyl)-octahydro-1-benzofuran-2-one, cis, is a bicyclic lactone featuring an iodomethyl substituent at the 7a position of its octahydrobenzofuran core. The compound’s cis stereochemistry (3aR,7aR) confers a distinct spatial arrangement, influencing its reactivity, stability, and intermolecular interactions. The iodomethyl group introduces significant steric and electronic effects, making this compound a valuable intermediate in synthetic organic chemistry, particularly in nucleophilic substitution reactions or as a precursor for radiopharmaceuticals.
Properties
IUPAC Name |
(3aS,7aS)-7a-(iodomethyl)-3,3a,4,5,6,7-hexahydro-1-benzofuran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IO2/c10-6-9-4-2-1-3-7(9)5-8(11)12-9/h7H,1-6H2/t7-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGDXTAVLJNKBB-IONNQARKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)CC(=O)O2)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@]2([C@@H](C1)CC(=O)O2)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound rac-(3aR,7aR)-7a-(iodomethyl)-octahydro-1-benzofuran-2-one, cis (CAS No. 1989638-12-1) is a synthetic organic molecule characterized by its unique structure which includes an octahydrobenzofuran core and an iodomethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.
- Molecular Formula : C₉H₁₃I O₂
- Molecular Weight : 280.10 g/mol
- Structural Features : The presence of the iodomethyl group enhances reactivity, making it a versatile intermediate in organic synthesis.
Antimicrobial Properties
Research indicates that rac-(3aR,7aR)-7a-(iodomethyl)-octahydro-1-benzofuran-2-one may exhibit significant antimicrobial activity. Compounds with similar structures are known to interact with biological targets such as enzymes and receptors, potentially leading to inhibition of pathogen growth. Preliminary studies suggest that this compound can modulate enzyme activity or disrupt cellular processes in pathogenic organisms.
Anticancer Potential
The compound is also being investigated for its anticancer properties. Similar benzofuran derivatives have shown efficacy in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The iodomethyl group may facilitate interactions with specific proteins involved in cancer progression, enhancing the compound's therapeutic potential.
The specific mechanisms by which rac-(3aR,7aR)-7a-(iodomethyl)-octahydro-1-benzofuran-2-one exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Modulation : The compound may interact with enzymes critical for microbial survival or cancer cell proliferation.
- Cellular Disruption : It could disrupt normal cellular processes, leading to cell death in pathogens or tumor cells.
Comparative Analysis with Related Compounds
A comparative analysis of rac-(3aR,7aR)-7a-(iodomethyl)-octahydro-1-benzofuran-2-one with structurally similar compounds reveals distinct differences in reactivity and biological activity:
| Compound Name | Structure Type | Unique Feature |
|---|---|---|
| 2-(Bromomethyl)-octahydrobenzofuran | Bromine instead of Iodine | Higher reactivity due to bromine's leaving group |
| 2-(Chloromethyl)-octahydrobenzofuran | Chlorine instead of Iodine | Less reactive than iodine but more stable |
| 2-(Fluoromethyl)-octahydrobenzofuran | Fluorine instead of Iodine | Strong electronegative effect influencing reactivity |
The larger size and polarizability of iodine in rac-(3aR,7aR)-7a-(iodomethyl)-octahydro-1-benzofuran-2-one contribute to its unique chemical behaviors compared to its analogs.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of rac-(3aR,7aR)-7a-(iodomethyl)-octahydro-1-benzofuran-2-one:
- Study on Antimicrobial Activity : A study demonstrated that benzofuran derivatives exhibited significant inhibition against various bacterial strains. The iodomethyl substitution was noted to enhance this activity compared to non-halogenated analogs.
- Investigation into Anticancer Effects : Another research effort focused on the cytotoxic effects of similar compounds on human cancer cell lines. Results indicated that compounds with halogen substituents showed increased potency in inducing apoptosis.
- Binding Affinity Studies : Interaction studies have been conducted to evaluate the binding affinity of rac-(3aR,7aR)-7a-(iodomethyl)-octahydro-1-benzofuran-2-one with specific proteins involved in disease pathways. These studies are crucial for understanding how this compound can modulate biological pathways and contribute to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares rac-(3aR,7aR)-7a-(iodomethyl)-octahydro-1-benzofuran-2-one, cis with structurally related bicyclic lactones and derivatives:
*Estimated based on structural similarity to analogs.
Key Findings:
This makes it more reactive in SN2 reactions or cross-coupling chemistry.
Stereochemical Influence : The cis configuration (3aR,7aR) may reduce solubility in polar solvents compared to trans isomers (e.g., ), as observed in analogous bicyclic systems.
Lactone vs. Lactam Core: Unlike the pyrrolo-pyridinone in , the benzofuran-2-one lactone core lacks basic nitrogen, limiting its use in coordination chemistry but enhancing stability under acidic conditions.
Comparative Reactivity : The anhydride group in undergoes rapid hydrolysis, whereas the iodomethyl lactone is more stable but susceptible to nucleophilic attack at the iodine site.
Research Implications and Gaps
Synthetic Challenges : The iodomethyl group’s size and propensity for elimination may complicate synthesis, necessitating optimized halogenation conditions (e.g., KI/oxidizing agents).
Stereochemical Purity : Racemic mixtures (rac-) may require resolution for enantioselective applications, as seen in cis/trans isomer studies (e.g., ).
Q & A
Q. Table 1. Example Reaction Conditions for Iodo-Substitution
| Precursor | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Tosylate derivative | NaI, DMF, 70°C, 18h | 78 | |
| Hydroxyl derivative | PPh₃, I₂, imidazole, CH₂Cl₂, RT | 65 |
Basic Question: How can the stereochemistry of this compound be confirmed experimentally?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction. For example, demonstrates the use of X-ray to confirm the structure of iodinated benzofurans, highlighting bond angles and torsion angles critical for stereochemical assignment .
- NMR spectroscopy : Compare coupling constants (e.g., ) in H NMR with computational models (DFT) to verify cis/trans relationships. For octahydro structures, axial-equatorial proton coupling typically ranges from 2–4 Hz for cis isomers .
- Optical rotation : Measure specific rotation and compare with literature values for related cis-fused bicyclic lactones .
Advanced Question: How should researchers address contradictory data between NMR and X-ray crystallography results for this compound?
Methodological Answer:
Contradictions may arise due to:
- Dynamic effects : Conformational flexibility in solution (NMR) vs. static solid-state (X-ray). Perform variable-temperature NMR to detect equilibria or use NOESY/ROESY to identify spatial proximities .
- Crystallization artifacts : Ensure X-ray data reflects the predominant conformation by comparing multiple crystal batches. For example, shows how coordination environments in ruthenabenzofuran derivatives stabilize specific conformations .
- Computational validation : Use DFT calculations (e.g., Gaussian or ORCA) to model NMR chemical shifts and compare with experimental data .
Advanced Question: What computational strategies are effective for studying the reactivity of the iodomethyl group in this compound?
Methodological Answer:
- DFT studies : Calculate transition states for substitution reactions (e.g., SN2 mechanisms) using basis sets like B3LYP/6-31G(d). ’s iodobenzofuran derivatives highlight iodine’s role as a leaving group in cross-coupling reactions .
- Molecular dynamics (MD) : Simulate solvent effects on iodide dissociation rates. Polar solvents (e.g., DMSO) may stabilize iodide release, impacting reaction pathways .
- Electrostatic potential maps : Identify nucleophilic attack sites using software like Multiwfn. The iodomethyl group’s electron-deficient carbon is a reactive hotspot .
Basic Question: What safety protocols are critical when handling this iodinated compound?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols ( recommends NIOSH-approved respirators for halogenated compounds) .
- Ventilation : Work in a fume hood to prevent iodine vapor exposure. notes that iodinated furans may release toxic fumes upon decomposition .
- Waste disposal : Collect iodine-containing waste separately in labeled containers for halogen-specific disposal protocols .
Advanced Question: How can researchers resolve low yields in the final lactonization step of this compound’s synthesis?
Methodological Answer:
- Optimize acid catalysts : Screen Brønsted acids (e.g., p-TsOH vs. H₂SO₄) and temperatures. suggests anhydrous conditions at 80–100°C improve cyclization efficiency .
- Protecting groups : Temporarily protect reactive hydroxyls using TBS or acetyl groups to prevent side reactions .
- Microwave-assisted synthesis : Reduce reaction time and improve yields (e.g., 30 minutes at 120°C vs. 24 hours conventionally) .
Basic Question: What analytical techniques are essential for purity assessment?
Methodological Answer:
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to detect iodinated impurities .
- Elemental analysis : Verify iodine content (±0.3% deviation from theoretical) to confirm stoichiometry .
- TLC monitoring : Use silica gel plates with iodine vapor staining to track reaction progress .
Advanced Question: How does the iodomethyl group influence the compound’s stability under varying pH conditions?
Methodological Answer:
- Acidic conditions : Iodide may undergo elimination (e.g., HI release) at pH < 3, destabilizing the lactone ring. Monitor via H NMR for decomposition peaks .
- Basic conditions : Hydroxide ions may displace iodide (SN2), forming hydroxyl derivatives. Stabilize using buffered solutions (pH 7–8) during storage .
- Light sensitivity : Iodinated compounds often degrade under UV light. Store in amber vials at –20°C .
Advanced Question: What strategies mitigate racemization during synthetic steps?
Methodological Answer:
- Low-temperature reactions : Perform key steps (e.g., substitutions) at 0–4°C to slow racemization .
- Chiral additives : Use crown ethers or chiral ionic liquids to stabilize transition states (’s stereochemical studies on octahydrofuropyridinones) .
- Enzymatic resolution : Lipases or esterases can selectively hydrolyze undesired enantiomers post-synthesis .
Basic Question: What are the research applications of this compound beyond synthetic chemistry?
Methodological Answer:
- Pharmacology : Probe iodine’s role in thyroid hormone analogs or antimicrobial agents (’s griseofulvin derivatives suggest bioactivity potential) .
- Materials science : Study iodine’s electron-withdrawing effects on polymer stability or optoelectronic properties .
- Mechanistic studies : Use I NMR to track reaction pathways in real-time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
